3,6-Dibromophenanthrene-9,10-dione
Overview
Description
Synthesis Analysis
The synthesis of related brominated phenanthrene diones involves multi-step processes with high overall yields. A notable method includes anionic cyclization to generate the phenanthrene ring, followed by tribromination and hydrolysis to introduce the bromo-diketone functionality, demonstrating the compound's complex synthetic accessibility (J. Limanto et al., 2008).
Molecular Structure Analysis
The molecular structure of phenanthrene derivatives has been characterized by various analytical techniques, including X-ray and CP/MAS 13C-NMR analyses, revealing intricate details about their crystal structure and molecular interactions (F. Calderazzo et al., 2004).
Chemical Reactions and Properties
Phenanthrene diones undergo unique chemical reactions, such as the formation of ortho-quinhydrone derivatives when treated with phenanthrene-9,10-diol, showcasing their reactivity and potential for creating novel compounds (F. Calderazzo et al., 2004).
Physical Properties Analysis
The physical properties of phenanthrene derivatives are influenced by their molecular structure, with studies showing how modifications in the molecular framework affect their solubility, crystallinity, and photovoltaic performance (Zhonglian Wu et al., 2011).
Chemical Properties Analysis
The chemical properties of phenanthrene diones are marked by their reactivity towards various chemical transformations. For instance, the photoinduced molecular transformations of phenanthrene diones have demonstrated regioselective [3 + 2] photoadditions, highlighting the compound's versatility in chemical reactions (H. Suginome et al., 1994).
Scientific Research Applications
Electrocatalysts : Compounds derived from 9,10-phenanthroline-5,6-dione when coordinated with transition metals can serve as electrocatalysts, aiding the oxidation of NADH and other substrates due to the shift of their reduction potential to more positive values (Shi & Anson, 1998).
Sensing and Catalysis : Derivatives like 1,10-phenanthroline-5,6-dione on surfaces like multiwalled carbon nanotubes can selectively recognize copper ions and catalyze hydrogen peroxide reduction reactions, indicating potential in sensing applications (Gayathri & Kumar, 2014).
Discotic Metallomesogens : Altered benzils and phenanthrene-9,10-diones are precursors for ligands in the creation of discotic metallomesogens or polymeric mesogens, which are important for advanced material applications (Mohr, Enkelmann, & Wegner, 1994).
Medical Applications : Isolated 9,10-dihydrophenanthrenedione from Cannabis sativa shows potential in medical applications, hinting at the pharmacological significance of such compounds (Cheng et al., 2010).
Apoptosis Induction in Tumor Cells : The cis-orthoquinone unit in 9,10-PQ is crucial for its ability to induce apoptosis in tumor cells, making it significant in cancer research (Hatae et al., 2013).
Versatile Precursors : Synthesized compounds like 4,7-dichloro- or 4,7-dibromo phenanthrolines serve as versatile precursors for macrocyclic oligophenanthrolines with potential in various chemical processes (Schmittel & Ammon, 1998).
Photovoltaic Efficiency : Phenanthrene-functionalized molecules are used as donor materials in organic photovoltaic cells, indicating their role in energy and materials science (Wu et al., 2011).
Photocatalysts : Phenanthrene-based frameworks act as efficient, recyclable photocatalysts for oxidative C-H functionalization under visible-light irradiation, important for green chemistry applications (Monterde et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3,6-dibromophenanthrene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)12-6-8(16)2-4-10(12)14(18)13(9)17/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEJBJRFPBMVGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293137 | |
Record name | 3,6-dibromophenanthrene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromophenanthrene-9,10-dione | |
CAS RN |
53348-05-3 | |
Record name | 3,6-Dibromo-9,10-phenanthrenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53348-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 87364 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053348053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 53348-05-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-dibromophenanthrene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dibromo-phenanthrene-9,10-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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